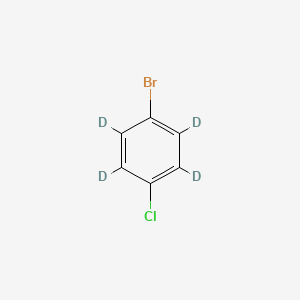

4-Bromochlorobenzene-D4

Overview

Description

4-Bromochlorobenzene-D4, also known as 1,2-dibromo-4,5-dichlorobenzene-d4, is an isotopically labeled chemical compound that is widely used as a research tool in various chemical and biological applications . This compound is a deuterated derivative of 4-bromochlorobenzene, which is a halogenated aromatic hydrocarbon . It is primarily used in the field of nuclear magnetic resonance (NMR) spectroscopy as a reference compound or internal standard for the quantitative analysis of other organic compounds . Its deuterium atoms provide a unique spectral signature that allows for accurate and precise measurements .

Molecular Structure Analysis

This compound has a molecular formula of C6D4BrCl2 and a molecular weight of 257.88 g/mol . The compound is a colorless liquid that is insoluble in water but soluble in organic solvents such as ethanol, methanol, and acetone .Physical And Chemical Properties Analysis

This compound is a colorless liquid that is insoluble in water but soluble in organic solvents such as ethanol, methanol, and acetone . It is stable under normal conditions but can react with strong oxidizing agents and reducing agents .Scientific Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy

4-Bromochlorobenzene-D4: is primarily used in NMR spectroscopy as a reference compound or internal standard . The deuterium atoms in the compound provide a unique spectral signature that facilitates accurate and precise measurements. This is crucial for the quantitative analysis of other organic compounds, making it an indispensable tool in chemical research.

Environmental Tracing

Due to its stable isotopic labeling, This compound can be used as a tracer in environmental studies . Researchers can track the distribution and degradation of pollutants in various ecosystems by monitoring the unique isotopic signature of this compound.

Synthetic Chemistry

In synthetic chemistry, This compound serves as a building block for synthesizing more complex molecules . Its isotopic labeling allows for the tracking of chemical reactions and understanding reaction mechanisms at a molecular level.

Material Science

This compound is also valuable in material science, where it can be used to investigate the properties of new materials . By incorporating This compound into materials, scientists can study the behavior of these materials under different conditions using NMR techniques.

Pharmaceutical Research

In pharmaceutical research, This compound can be utilized to study drug metabolism and distribution within the body . Its isotopic label allows for the non-invasive tracking of drugs, providing insights into their pharmacokinetics.

Isotope Geochemistry

This compound: finds application in isotope geochemistry for dating geological samples and tracing geochemical processes . The deuterium labeling helps in distinguishing between different sources of compounds found in geological formations.

Safety and Hazards

4-Bromochlorobenzene-D4 is classified as having acute toxicity (Category 4, Oral) according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed or inhaled, and it may cause skin irritation, serious eye irritation, and respiratory irritation . In case of exposure, it is recommended to move the victim to fresh air, wash off with soap and plenty of water, rinse with pure water for at least 15 minutes, and seek medical attention .

Future Directions

4-Bromochlorobenzene-D4 is a valuable tool in various scientific fields due to its unique properties and applications . Its isotopic labeling makes it an essential component in NMR spectroscopy and as a tracer in environmental studies . Therefore, its future directions are likely to be closely tied to advancements in these fields.

Mechanism of Action

Target of Action

4-Bromochlorobenzene-D4 is a deuterated compound of 4-Bromochlorobenzene . It is primarily used as a research tool in various chemical and biological applications . .

Mode of Action

It is known that the compound is used as a reference compound or internal standard for the quantitative analysis of other organic compounds . Its deuterium atoms provide a unique spectral signature that allows for accurate and precise measurements .

Biochemical Pathways

It is used as a tracer in environmental studies to investigate the fate and transport of pollutants in soil, water, and air .

Pharmacokinetics

It is known that the compound is a colorless liquid that is insoluble in water but soluble in organic solvents such as ethanol, methanol, and acetone . This suggests that its bioavailability may be influenced by these properties.

Result of Action

Its primary usage in nuclear magnetic resonance (nmr) spectroscopy and environmental studies suggests that it plays a crucial role in these research areas .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known that the compound is stable under normal conditions but can react with strong oxidizing agents and reducing agents . Therefore, the environment in which this compound is used can significantly impact its action and efficacy.

properties

IUPAC Name |

1-bromo-4-chloro-2,3,5,6-tetradeuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrCl/c7-5-1-3-6(8)4-2-5/h1-4H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHDODQWIKUYWMW-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1Cl)[2H])[2H])Br)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80745861 | |

| Record name | 1-Bromo-4-chloro(~2~H_4_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

134415-42-2 | |

| Record name | 1-Bromo-4-chloro(~2~H_4_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 134415-42-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tetradecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4-oxo-4H-pyrido[1,2-a]p yrimidin-9-yl Ester](/img/structure/B591438.png)

![Pentadecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7](/img/no-structure.png)

![(1R,3S)-3-[[(E)-Tetrahydro-2-oxothiophene-3-ylidene]methyl]-2,2-dimethylcyclopropanecarboxylic acid benzyl ester](/img/structure/B591447.png)

![2-(Dibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B591449.png)

![N-1-Naphthalenyl-2-[(3-thienylcarbonyl)amino]-4-thiazoleacetamide](/img/structure/B591451.png)

![1h,3h-[1,3,5]Oxadiazepino[5,6-a]benzimidazole](/img/structure/B591452.png)